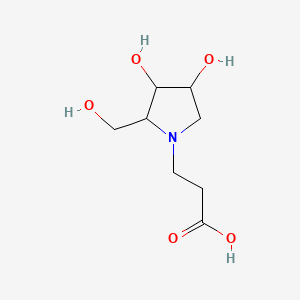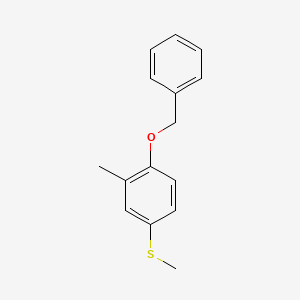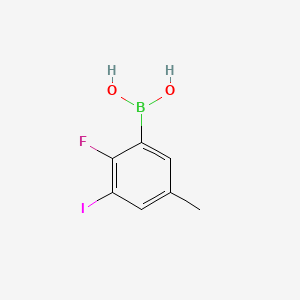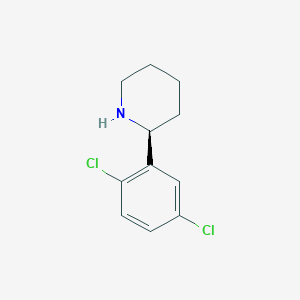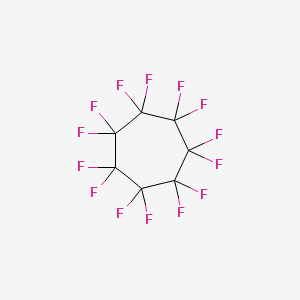
Cycloheptane, tetradecafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptane, tetradecafluoro- is a fluorinated cycloalkane with the molecular formula C₇F₁₄. This compound is characterized by the presence of fourteen fluorine atoms attached to a seven-membered carbon ring. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, chemical inertness, and low surface energy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptane, tetradecafluoro- typically involves the fluorination of cycloheptane. One common method is the direct fluorination of cycloheptane using elemental fluorine (F₂) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of cycloheptane, tetradecafluoro- may involve electrochemical fluorination (ECF) or cobalt trifluoride (CoF₃) fluorination methods. ECF involves the use of an electrolytic cell where cycloheptane is fluorinated at the anode. The CoF₃ method involves the reaction of cycloheptane with cobalt trifluoride, which acts as a fluorinating agent.
化学反応の分析
Types of Reactions
Cycloheptane, tetradecafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Fluorinated compounds can participate in nucleophilic substitution reactions, where a nucleophile replaces one or more fluorine atoms.
Reduction Reactions: Reduction of fluorinated cycloalkanes can lead to the formation of partially fluorinated compounds.
Oxidation Reactions: Oxidation can occur under specific conditions, leading to the formation of perfluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield partially fluorinated cycloheptanes, while oxidation can produce perfluorinated carboxylic acids.
科学的研究の応用
Cycloheptane, tetradecafluoro- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its chemical inertness and stability.
Biology: Employed in studies involving fluorinated compounds’ interactions with biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals due to its unique properties.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and coatings, due to its thermal stability and low surface energy.
作用機序
The mechanism by which cycloheptane, tetradecafluoro- exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms creates a strong dipole moment, which can influence molecular interactions. In biological systems, this compound can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation.
類似化合物との比較
Similar Compounds
Cyclohexane, tetradecafluoro-: A six-membered ring analog with similar fluorination.
Cyclooctane, tetradecafluoro-: An eight-membered ring analog with similar fluorination.
Perfluorodecalin: A bicyclic compound with extensive fluorination.
Uniqueness
Cycloheptane, tetradecafluoro- is unique due to its seven-membered ring structure, which provides distinct conformational properties compared to six- or eight-membered rings. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
355-59-9 |
|---|---|
分子式 |
C7F14 |
分子量 |
350.05 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluorocycloheptane |
InChI |
InChI=1S/C7F14/c8-1(9)2(10,11)4(14,15)6(18,19)7(20,21)5(16,17)3(1,12)13 |
InChIキー |
FNVLGCVAWPSVSK-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


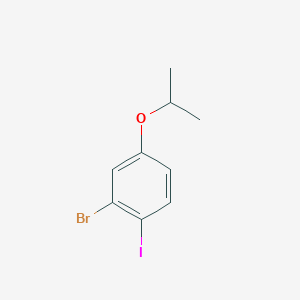
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
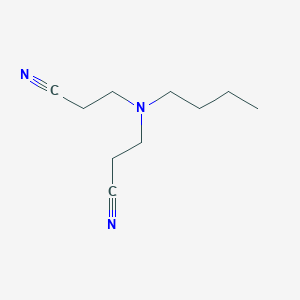
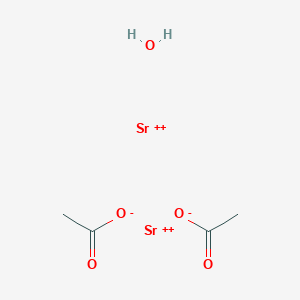
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
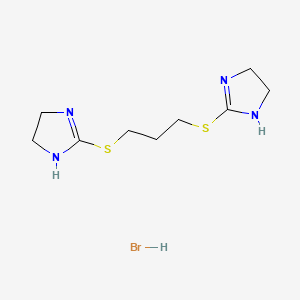

![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)

